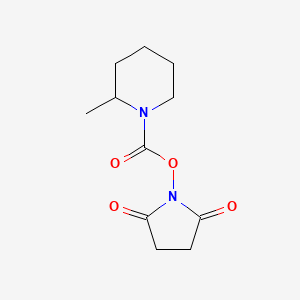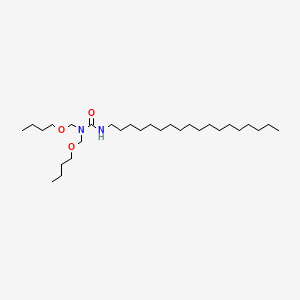
1,1-Bis(butoxymethyl)-3-octadecylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(butoxymethyl)-3-octadecylurea is an organic compound with a complex molecular structure It is characterized by the presence of butoxymethyl and octadecylurea groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(butoxymethyl)-3-octadecylurea typically involves the reaction of octadecylamine with formaldehyde and butanol under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted into the final product through a series of chemical transformations. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced technologies and optimized reaction conditions ensures high efficiency and cost-effectiveness in the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
1,1-Bis(butoxymethyl)-3-octadecylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding aldehydes or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
1,1-Bis(butoxymethyl)-3-octadecylurea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is used to study the interactions between molecules and biological systems. It can serve as a model compound for investigating the behavior of similar molecules in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 1,1-Bis(butoxymethyl)-3-octadecylurea involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1,1-Bis(butoxymethyl)-3-octadecylurea can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1,1-Bis(hydroxymethyl)-3-octadecylurea: This compound has similar structural features but differs in the functional groups attached to the urea moiety.
1,1-Bis(butoxymethyl)-3-hexadecylurea: This compound has a shorter alkyl chain compared to this compound, which may affect its chemical properties and applications.
1,1-Bis(butoxymethyl)-3-dodecylurea: This compound has an even shorter alkyl chain, leading to different physical and chemical properties.
The unique combination of butoxymethyl and octadecylurea groups in this compound gives it distinct properties that make it valuable for various applications in scientific research and industry.
属性
CAS 编号 |
85712-02-3 |
|---|---|
分子式 |
C29H60N2O3 |
分子量 |
484.8 g/mol |
IUPAC 名称 |
1,1-bis(butoxymethyl)-3-octadecylurea |
InChI |
InChI=1S/C29H60N2O3/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30-29(32)31(27-33-25-8-5-2)28-34-26-9-6-3/h4-28H2,1-3H3,(H,30,32) |
InChI 键 |
PPYKUFYYEBSDQG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)N(COCCCC)COCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


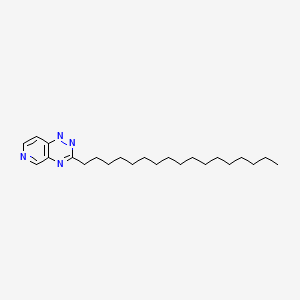
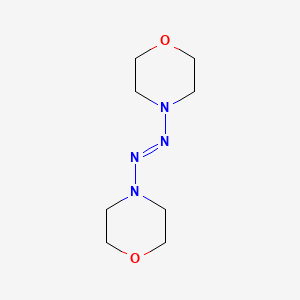

![Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12654901.png)
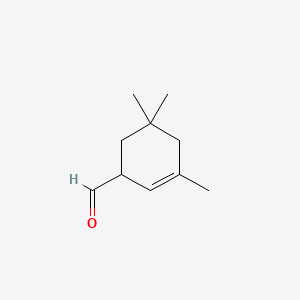
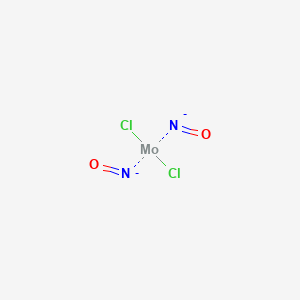


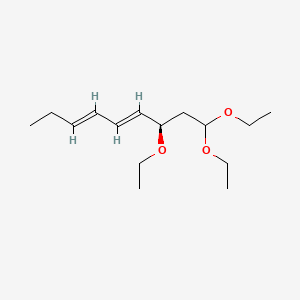
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate](/img/structure/B12654932.png)
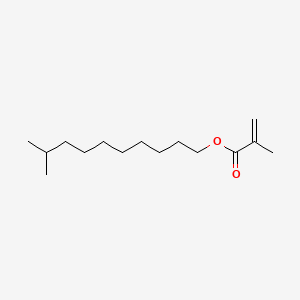
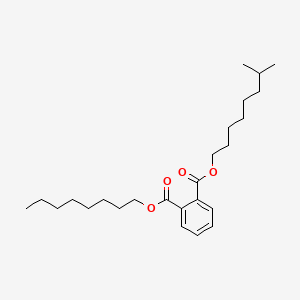
![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
